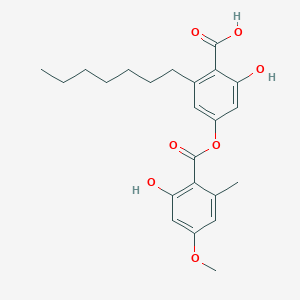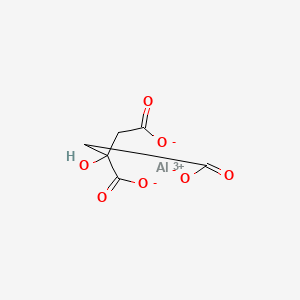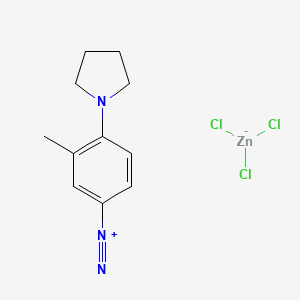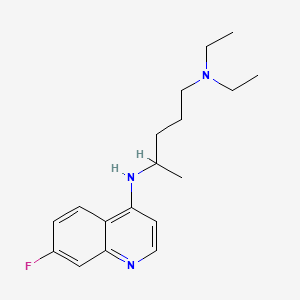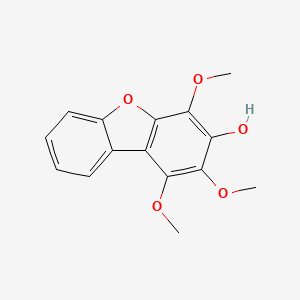
beta-Pyrufuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Pyrufuran, also known as B-pyrufuran, belongs to the class of organic compounds known as dibenzofurans. Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring. Beta-Pyrufuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-pyrufuran is primarily located in the membrane (predicted from logP). Outside of the human body, Beta-pyrufuran can be found in pear and pomes. This makes Beta-pyrufuran a potential biomarker for the consumption of these food products.
Beta-pyrufuran is a member of dibenzofurans.
Scientific Research Applications
Antifungal Properties : Beta-Pyrufuran has been identified as an antifungal compound isolated from Pyrus communis L. wood infected with Chondrostereum purpureum. It is one of the dibenzofurans, specifically identified as 1,2,4-trimethoxydibenzofuran-3-ol, exhibiting antifungal activities (Kemp, Burden, & Loeffler, 1983).
Chemical Synthesis and Structure Determination : The structure of beta-Pyrufuran has been thoroughly investigated, and its synthesis through cyclisation of corresponding trimethoxydiphenyl ethers and subsequent oxidation has been achieved. This research provides foundational knowledge for further exploration of beta-Pyrufuran's potential applications (Kemp, Burden, & Loeffler, 1983).
Analytical Chemistry Applications : While not directly involving beta-Pyrufuran, related research in analytical chemistry, such as studies on micellar enhanced ultrafiltration of phenolic derivatives, might provide insights into methodologies that can be applied for isolating and studying compounds like beta-Pyrufuran (Purkait, Dasgupta, & De, 2005).
Broad Chemical Research : Research in areas such as the synthesis of chalcogen-containing aminoazines, although not directly linked to beta-Pyrufuran, indicates ongoing interest and advancement in the field of chemical synthesis and compound analysis. Such research could potentially inform future studies on beta-Pyrufuran (Shestopalov et al., 1987).
properties
CAS RN |
88256-04-6 |
|---|---|
Product Name |
beta-Pyrufuran |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,2,4-trimethoxydibenzofuran-3-ol |
InChI |
InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3 |
InChI Key |
XLCIGBDZQKRLPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Other CAS RN |
88256-04-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)
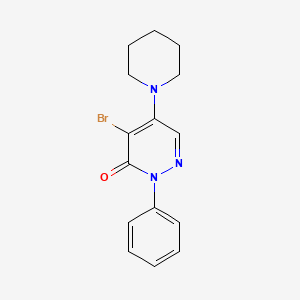
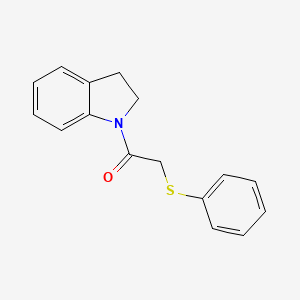
![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)
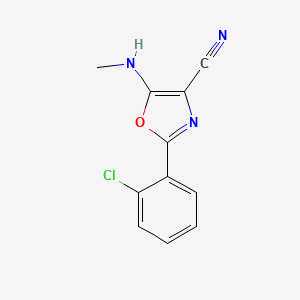
![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)

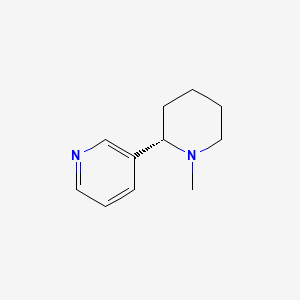
![2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1209681.png)
